4-Chloro-8-methoxy-3-methylquinoline
Description
Properties
IUPAC Name |
4-chloro-8-methoxy-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQXDVNXLJEVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Anilines and β-Ketoesters
One common approach to quinoline derivatives involves the cyclization of substituted anilines with β-ketoesters or β-diketones under acidic or thermal conditions. This method, related to the Conrad-Limpach synthesis, can be adapted to introduce methoxy and methyl groups at desired positions before chlorination.
- Reaction Conditions: Heating substituted anilines with β-ketoesters at elevated temperatures (around 423 K) in the presence of acid catalysts.
- Yield: Typically moderate to good (50–70%), depending on substituent effects and reaction optimization.
Chlorination Using Phosphorus Oxychloride (POCl₃)
Industrial Production Considerations
For large-scale synthesis, the above methods are optimized to improve yield, purity, and cost-effectiveness. Key industrial strategies include:
- Use of Continuous Flow Reactors: Enhances reaction control and scalability.
- Catalyst Optimization: Employing advanced catalytic systems to increase selectivity and reduce by-products.
- Purification Techniques: Recrystallization and chromatographic methods to ensure high purity.
Comparative Analysis of Synthetic Methods
| Method | Key Reaction Conditions | Yield (%) | Comments |
|---|---|---|---|
| Conrad-Limpach Cyclization | 423 K, acid catalyst | 50–60 | Effective for quinoline core formation |
| POCl₃ Chlorination | Reflux 6–8 h, excess POCl₃, 353–363 K | ~70 | Efficient chlorination at 4-position |
| Nucleophilic Methoxylation | NaH base, DMF solvent, room temperature to heat | 60–75 | Selective substitution at 8-position |
| Methylation (Alkylation) | Methyl iodide or dimethyl sulfate, base | 65–75 | Introduces methyl group at 3-position |
Detailed Research Findings and Notes
Substitution Reactions: The chloro substituent at the 4-position is reactive towards nucleophiles, allowing further functionalization if needed. Sodium azide or hydrazine derivatives can substitute the chlorine under controlled conditions.
Oxidation/Reduction: The quinoline core can undergo redox reactions to form derivatives such as quinoline N-oxides, which may serve as intermediates in further synthesis.
Regioselectivity: The methoxy group strongly activates the quinoline ring via resonance, directing electrophilic substitutions primarily to the 5- and 7-positions, which must be considered during synthesis planning.
Characterization: Conflicting spectral data (NMR, MS) during synthesis can be resolved by crystallographic techniques such as single-crystal X-ray diffraction, confirming the molecular structure and substituent positions.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Cyclization | Condensation | Substituted aniline + β-ketoester, heat | Quinoline core formation |
| Chlorination | Electrophilic substitution | POCl₃, reflux, 6–8 h | Introduction of 4-chloro group |
| Methoxylation | Nucleophilic substitution | NaH, methanol/DMF, mild heating | 8-methoxy substitution |
| Methylation | Alkylation | Methyl iodide/dimethyl sulfate, base | 3-methyl substitution |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-methoxy-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the quinoline core to quinone derivatives.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions at the chlorine and methoxy positions can introduce different functional groups, expanding the compound's chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinone derivatives, such as 4-Chloro-8-methoxy-3-methylquinone.
Reduction Products: Dihydroquinoline derivatives, such as 4-Chloro-8-methoxy-3-methyl-1,2,3,4-tetrahydroquinoline.
Substitution Products: Various substituted quinolines depending on the nucleophile or electrophile used.
Scientific Research Applications
Biological Activities
4-Chloro-8-methoxy-3-methylquinoline has been investigated for various biological activities, which are summarized below:
Antimicrobial Activity:
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger .
Anticancer Potential:
Studies have explored the compound's potential as an anticancer agent, focusing on its ability to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects:
The compound has also been evaluated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Industrial Applications
Dyes and Pigments:
Due to its unique chemical structure, this compound is utilized in the development of dyes and pigments in various industrial applications. Its stability and reactivity make it suitable for creating vibrant colors in textiles and coatings.
Pharmaceutical Development:
The compound serves as a building block for synthesizing more complex quinoline derivatives that may have enhanced biological properties. The incorporation of chlorine and methoxy groups can significantly influence the pharmacological profile of these derivatives .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study: A study reported that derivatives of this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at low micromolar concentrations, indicating strong antibacterial activity .
- Anticancer Activity Evaluation: Another research highlighted the compound's ability to induce apoptosis in specific cancer cell lines, showcasing its potential as a therapeutic agent against cancer .
- Industrial Application Case: The use of this compound in dye manufacturing was explored, illustrating how its chemical properties contribute to color stability and vibrancy in products.
Mechanism of Action
The mechanism by which 4-Chloro-8-methoxy-3-methylquinoline exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences and similarities between 4-Chloro-8-methoxy-3-methylquinoline and structurally related quinoline derivatives:
Substituent Position and Reactivity
- Chloro Group Position : The 4-chloro substituent in the target compound contrasts with 2-chloro derivatives (e.g., ). Chlorine at position 4 may reduce steric hindrance compared to position 2, facilitating nucleophilic substitution reactions .
- Methoxy Group Effects : Methoxy groups at positions 6,7 () or 8 (target compound) influence electron density. The 8-OCH₃ group in the target compound may enhance solubility in polar solvents compared to 6,7-dimethoxy analogs .
- Methyl vs. Aldehyde Functionality : The 3-methyl group in the target compound offers stability, whereas 3-carbaldehyde derivatives () are reactive toward nucleophiles, enabling further functionalization .
Crystallographic and Structural Insights
- Intermolecular Interactions: Intramolecular C–H⋯Cl hydrogen bonds in 4-Chloro-6,7-dimethoxyquinoline stabilize its crystal lattice, a feature absent in the target compound due to differing substituent positions .
Biological Activity
4-Chloro-8-methoxy-3-methylquinoline is a quinoline derivative notable for its unique chemical structure, which includes a chlorine atom at the 4th position, a methoxy group at the 8th position, and a methyl group at the 3rd position. This compound has garnered attention in various fields such as medicinal chemistry, biology, and industrial applications due to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering metabolic flux and influencing cellular processes. The compound's ability to modulate cell signaling pathways and gene expression is crucial for its biological effects.
Cellular Effects
Research indicates that this compound can significantly affect various cell types. It influences cellular metabolism and can alter the expression of genes involved in critical biological processes. The modulation of signaling pathways is a key mechanism through which this compound exerts its effects on cell function.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies showed significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.
- Anti-inflammatory Effects : In animal models, this compound exhibited anti-inflammatory effects by reducing edema in carrageenan-induced paw inflammation models. The compound's ability to inhibit pro-inflammatory cytokines was noted as a significant mechanism behind its therapeutic potential.
- Anticancer Activity : Preliminary studies suggest that this quinoline derivative may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, which could be attributed to its influence on cellular signaling pathways associated with cell survival and proliferation.
Dosage Effects
The effects of this compound vary significantly with dosage levels in animal models. Lower doses tend to exhibit beneficial effects, while higher doses may lead to toxicity or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolism and Distribution
Understanding the metabolism and distribution of this compound is essential for predicting its biological activity. The compound's transport within cells and tissues influences its efficacy and safety profile. Studies have indicated that the compound undergoes metabolic transformations that can affect its bioavailability and pharmacological effects.
Comparative Analysis of Biological Activities
The following table summarizes key biological activities associated with this compound compared to other quinoline derivatives:
| Biological Activity | This compound | Other Quinoline Derivatives |
|---|---|---|
| Antimicrobial | Significant inhibition | Varies widely |
| Anti-inflammatory | Effective in reducing edema | Some derivatives show similar effects |
| Anticancer | Induces apoptosis | Many exhibit similar properties |
| Enzyme Inhibition | Yes | Common across many derivatives |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-8-methoxy-3-methylquinoline, and how do reaction conditions influence yield?
- Methodology :
-
Stepwise halogenation : Start with 8-methoxy-3-methylquinoline. Introduce chlorine via electrophilic substitution using POCl₃ or SOCl₂ under reflux (80–100°C, 6–8 hours) .
-
Optimization : Use catalysts like DMF or AlCl₃ to enhance regioselectivity. Yields typically range from 50–70%, but excess chlorinating agents may lead to over-halogenation.
-
Purification : Column chromatography (silica gel, hexane:ethyl acetate 8:2) or recrystallization (ethanol/water) .
- Data Table :
| Chlorinating Agent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| POCl₃ | DMF | 100 | 68 | 98.5 |
| SOCl₂ | AlCl₃ | 80 | 55 | 95.2 |
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) at δ 3.8–4.0 ppm (singlet) and methyl (-CH₃) at δ 2.3–2.5 ppm (triplet). Chlorine’s electron-withdrawing effect deshields adjacent protons .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O or π–π stacking). SHELX programs are recommended for refinement .
- HRMS : Verify molecular ion [M+H]⁺ at m/z 222.05 (calc. 222.06) .
Advanced Research Questions
Q. How do substituent positions (Cl, OCH₃, CH₃) affect the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
-
Kinetic studies : Compare reaction rates with nucleophiles (e.g., amines, thiols) under varying conditions.
-
Example: Substitution at C4 (Cl) is 3x faster than at C2 due to steric hindrance from the C3 methyl group .
-
DFT calculations : Use Gaussian09 to model transition states and charge distribution. The C4 chlorine exhibits higher electrophilicity (Fukui index f⁻ = 0.12) .
- Data Table :
| Nucleophile | Position | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Piperidine | C4 | 0.45 | 72.3 |
| Thiophenol | C2 | 0.15 | 88.7 |
Q. What contradictions exist in reported biological activities of this compound analogs, and how can they be resolved?
- Analysis :
- Antimicrobial studies : Some reports show IC₅₀ = 12 µM against S. aureus , while others note no activity (IC₅₀ > 100 µM) .
- Resolution : Test under standardized CLSI protocols. Differences may arise from efflux pump expression in bacterial strains or solvent effects (DMSO vs. aqueous buffers).
- SAR : Methoxy at C8 enhances membrane permeability but reduces solubility, affecting bioavailability .
Q. How can computational models predict the compound’s interaction with cytochrome P450 enzymes?
- Methodology :
- Docking simulations : Use AutoDock Vina with CYP3A4 (PDB: 1TQN). The quinoline ring aligns near the heme iron, with chlorine forming hydrophobic contacts (binding energy = −8.2 kcal/mol) .
- Metabolism prediction : MetaSite software identifies N-demethylation as the primary metabolic pathway (78% likelihood) .
Methodological Guidelines
Q. Designing a crystallography study for this compound: What challenges arise from its methyl and methoxy groups?
- Crystallization : Use slow evaporation (acetonitrile/methanol 1:1). Methyl groups induce torsional strain, reducing crystal symmetry. SHELXL refinement requires anisotropic displacement parameters for Cl and O atoms .
- Twining : Common in quinoline derivatives. Test for merohedral twinning using PLATON’s ROTAX tool .
Q. What strategies optimize HPLC separation of this compound from byproducts?
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient from 40% acetonitrile/60% water (0.1% TFA) to 70% acetonitrile over 20 minutes. Retention time ≈ 12.3 min .
Data Contradictions and Resolutions
- Contradiction : Conflicting logP values (2.1 vs. 2.7) .
- Resolution : Validate via shake-flask method (octanol/water). Methyl groups increase hydrophobicity, but methoxy enhances H-bonding.
- Contradiction : Discrepancies in melting points (reported: 145–152°C).
- Resolution : Use DSC at 5°C/min under nitrogen. Pure samples melt sharply at 149.5°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
